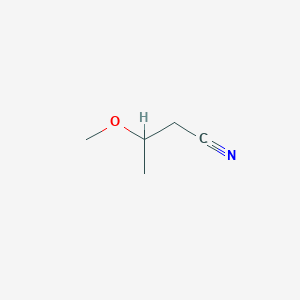
3-Methoxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybutanenitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of a butanenitrile chain. This compound is primarily used in organic synthesis and various chemical reactions due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane, such as 3-chlorobutanenitrile, is heated under reflux with a solution of sodium methoxide in methanol. This reaction replaces the halogen with a methoxy group, forming this compound.
From Alcohols: Another method involves the reaction of 3-hydroxybutanenitrile with methanol in the presence of an acid catalyst, which facilitates the substitution of the hydroxyl group with a methoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:
Catalytic Methods: Utilizing catalysts such as palladium or nickel to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
3-Methoxybutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Sodium hydride, lithium diisopropylamide.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted nitriles.
Aplicaciones Científicas De Investigación
3-Methoxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-methoxybutanenitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitrile group can interact with nucleophiles, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions.
Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular processes.
Comparación Con Compuestos Similares
3-Methoxybutanenitrile can be compared with other similar compounds, such as:
Butanenitrile: Lacks the methoxy group, resulting in different reactivity and properties.
3-Hydroxybutanenitrile: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior and applications.
3-Chlorobutanenitrile:
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns, making it valuable in various synthetic applications.
Propiedades
Número CAS |
41246-22-4 |
|---|---|
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
3-aminooxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |
Clave InChI |
VUIHTBYGRDVRDE-UHFFFAOYSA-N |
SMILES |
CC(CC#N)OC |
SMILES canónico |
CC(CC#N)ON |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzenesulfonyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2788042.png)

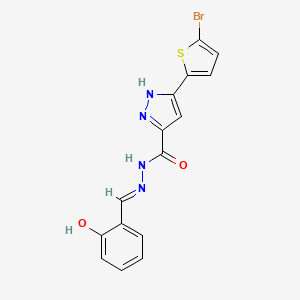
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788046.png)
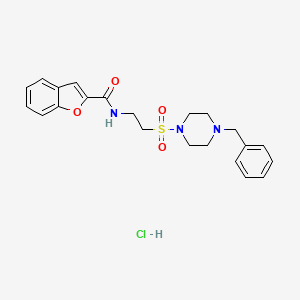
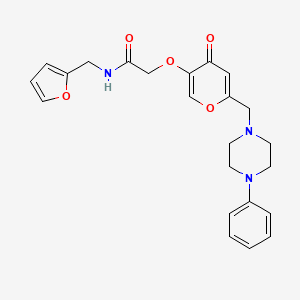
![N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B2788049.png)
![2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2788050.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2788053.png)
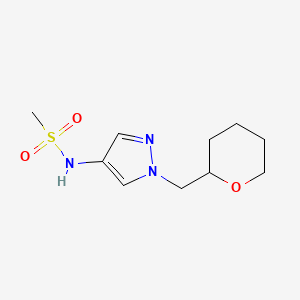

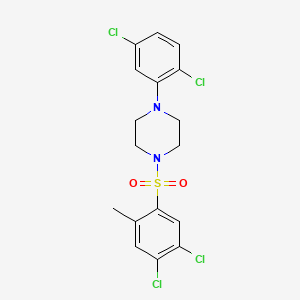
![7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2788065.png)
